molecular formula C16H16ClNO5S B2937011 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396884-81-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B2937011
CAS No.: 1396884-81-3
M. Wt: 369.82
InChI Key: XNFJKQLONULRPM-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety and a 2-chlorobenzenesulfonamide group. Its molecular formula is C₁₆H₁₅ClN₂O₅S, with a molecular weight of 394.82 g/mol.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFJKQLONULRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide structure. Its molecular formula is C17H18ClN1O5SC_{17}H_{18}ClN_{1}O_{5}S, with a molecular weight of approximately 367.85 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Inhibition of Enzymatic Activity

Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes, including carbonic anhydrase and cyclooxygenase (COX) enzymes. For instance, sulfonamides have been shown to modulate cardiovascular functions by inhibiting COX, leading to decreased production of prostaglandins involved in inflammatory responses .

Cardiovascular Effects

A study on related sulfonamide compounds demonstrated their impact on perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that certain derivatives could lower coronary resistance significantly compared to control conditions . This suggests that this compound may have similar cardiovascular effects.

Anticancer Properties

The compound has been evaluated for its cytotoxic activity against various cancer cell lines. Preliminary findings suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but could involve the modulation of signaling pathways associated with cell proliferation.

Case Studies and Experimental Data

  • Perfusion Pressure Study : In an experimental setup measuring the effects on perfusion pressure, the introduction of benzenesulfonamide derivatives showed significant changes in coronary resistance over time. The study utilized a control group and various dosages of sulfonamide derivatives to assess their biological impact (Table 1).
    GroupCompoundDose (nM)
    IControl-
    IICompound A0.001
    IIICompound B0.001
    IVCompound C0.001
    VCompound D0.001
    Results indicated that certain compounds significantly reduced coronary resistance compared to controls, suggesting potential therapeutic applications in cardiovascular diseases .
  • Cytotoxicity Assays : Various studies have assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as HeLa. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • The 2-chlorobenzenesulfonamide group increases lipophilicity (predicted logP ~2.8) compared to the dimethylisoxazole analog (logP ~1.9) due to the hydrophobic chlorine atom. This enhances blood-brain barrier permeability but may reduce aqueous solubility .

Stability and Metabolism

  • The sulfonamide linkage is hydrolytically stable under physiological conditions, unlike ester or amide bonds in other derivatives (e.g., acetamide in ) .
  • The chlorine atom may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life compared to non-halogenated analogs .

Receptor Binding

  • The methylenedioxyphenyl group is associated with serotonin receptor modulation (e.g., 5-HT₂A), as seen in psychedelic compounds. The target’s chlorobenzenesulfonamide may enhance affinity for σ-receptors, similar to halogenated aryl sulfonamides .
  • In contrast, the dimethylisoxazole analog () likely exhibits reduced receptor affinity due to the electron-donating methyl groups, which diminish electrophilic interactions .

Selectivity Over Analogs

  • Compared to benzimidazole derivatives (), the sulfonamide group in the target compound may reduce off-target binding to kinases, which commonly interact with benzimidazoles .

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